molecular formula C7H4F3NO2 B1598360 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan CAS No. 306935-03-5

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan

Cat. No.: B1598360
CAS No.: 306935-03-5
M. Wt: 191.11 g/mol
InChI Key: WTKWFNIIIXNTDO-UHFFFAOYSA-N
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Description

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO), a trifluoromethyl group (-CF3), and a furan ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan undergoes various chemical reactions, including:

Scientific Research Applications

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan exerts its effects involves the interaction of its functional groups with molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming ureas and carbamates. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable component in various chemical reactions .

Comparison with Similar Compounds

3-Isocyanato-5-methyl-2-(trifluoromethyl)furan can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains an isocyanate group and trifluoromethyl groups but has a different aromatic structure.

    5-Methyl-2-(trifluoromethyl)-3-furyl isocyanate: Similar in structure but with variations in the position of functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

3-isocyanato-5-methyl-2-(trifluoromethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c1-4-2-5(11-3-12)6(13-4)7(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKWFNIIIXNTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381591
Record name 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-03-5
Record name 3-Isocyanato-5-methyl-2-(trifluoromethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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